Plasma Half-Life and Volume of Distribution: DHEAS vs. Unconjugated DHEA
DHEAS demonstrates a dramatically longer elimination half-life than unconjugated DHEA, enabling stable circulating concentrations and making DHEAS the preferred analyte for clinical adrenal function assessment. DHEAS also exhibits a substantially smaller apparent volume of distribution, consistent with its confinement to the plasma compartment due to strong albumin binding [1].
| Evidence Dimension | Elimination half-life (t1/2) and apparent volume of distribution (Vd) |
|---|---|
| Target Compound Data | t1/2 = 7–22 h; Vd = 8.5–9.3 L |
| Comparator Or Baseline | DHEA (unconjugated): t1/2 = 15–38 min; Vd = 17.0–38.5 L |
| Quantified Difference | Half-life approximately 20- to 30-fold longer for DHEAS; Vd approximately 2- to 4-fold smaller for DHEAS |
| Conditions | Data derived from pharmacokinetic studies in healthy human subjects; review compilation of multiple primary studies |
Why This Matters
The 20–30× longer half-life of DHEAS relative to DHEA means that DHEAS provides a time-integrated, diurnally stable measure of adrenal androgen output, whereas DHEA requires multiple time-point sampling or timed collections to capture fluctuating levels—making DHEAS the analytically and clinically preferred biomarker for procurement in diagnostic assay development.
- [1] DHEA: Dehydroepiandrosterone. Pharmacokinetics. Medscape. 2000. Data originally from: Longcope C. Dehydroepiandrosterone metabolism. J Endocrinol. 1996;150 Suppl:S125-7; and other primary references cited therein. View Source
